molecular formula C7H6F2N2 B2492526 3-(DIFLUOROMETHYL)-4-ETHYNYL-1-METHYL-1H-PYRAZOLE CAS No. 2228148-61-4

3-(DIFLUOROMETHYL)-4-ETHYNYL-1-METHYL-1H-PYRAZOLE

Cat. No.: B2492526
CAS No.: 2228148-61-4
M. Wt: 156.136
InChI Key: FQRLTBVRNIXYLY-UHFFFAOYSA-N
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Description

3-(Difluoromethyl)-4-ethynyl-1-methyl-1H-pyrazole is a chemical compound that has garnered significant interest in various fields of scientific research. This compound features a pyrazole ring substituted with difluoromethyl, ethynyl, and methyl groups. Its unique structure imparts distinct chemical and physical properties, making it valuable in synthetic chemistry, pharmaceuticals, and agrochemicals.

Mechanism of Action

Target of Action

The primary target of 3-(Difluoromethyl)-4-ethynyl-1-methylpyrazole is succinate dehydrogenase (SDH) . SDH is a key enzyme in the citric acid cycle, also known as the Krebs cycle, which is central to cellular respiration. It plays a crucial role in the energy production process of cells .

Mode of Action

3-(Difluoromethyl)-4-ethynyl-1-methylpyrazole acts as an inhibitor of succinate dehydrogenase . It binds to the SDH enzyme, preventing it from catalyzing the oxidation of succinate to fumarate, a critical step in the citric acid cycle. This disruption in the energy production pathway can lead to the death of cells, particularly in organisms that are sensitive to disruptions in this pathway .

Biochemical Pathways

The compound affects the citric acid cycle, a fundamental biochemical pathway in cells. By inhibiting SDH, it disrupts the conversion of succinate to fumarate, effectively halting the cycle. This leads to a decrease in the production of ATP, the primary energy currency of the cell, and an accumulation of succinate in the cell .

Pharmacokinetics

Similar compounds are known to have good bioavailability and are able to penetrate tissues effectively . The compound’s lipophilicity and stability of the carbon-fluorine bond may enhance its metabolic stability, facilitating its bioavailability and cell membrane permeability .

Result of Action

The inhibition of SDH by 3-(Difluoromethyl)-4-ethynyl-1-methylpyrazole leads to a disruption in the citric acid cycle and a decrease in ATP production. This can result in the death of cells, particularly in organisms that are sensitive to disruptions in this pathway . The compound is used commercially as an intermediate to seven fungicides .

Action Environment

The action of 3-(Difluoromethyl)-4-ethynyl-1-methylpyrazole can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s ionization state, which can in turn influence its ability to cross cell membranes and reach its target. Additionally, the presence of other substances in the environment can potentially interact with the compound, affecting its stability and efficacy .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the reaction of difluoroacetic acid with triethyl orthoformate in the presence of acetic anhydride, followed by treatment with methyl hydrazine to form the pyrazole ring . The ethynyl group can be introduced via Sonogashira coupling reactions, using ethynyl-containing reagents and palladium catalysts.

Industrial Production Methods

Industrial production of this compound often employs continuous flow processes to enhance efficiency and yield. The use of nanoscale titanium dioxide as a catalyst for esterification reactions has been reported to improve reaction yields and reduce reaction times . Additionally, the avoidance of organic solvents in the reaction steps minimizes environmental impact and reduces solvent recovery costs.

Chemical Reactions Analysis

Types of Reactions

3-(Difluoromethyl)-4-ethynyl-1-methyl-1H-pyrazole undergoes various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.

    Reduction: The difluoromethyl group can be reduced to a methyl group under specific conditions.

    Substitution: The pyrazole ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or hydrogenation with palladium on carbon.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products

    Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.

    Reduction: Formation of 3-(methyl)-4-ethynyl-1-methyl-1H-pyrazole.

    Substitution: Formation of various substituted pyrazoles depending on the reagents used.

Scientific Research Applications

3-(Difluoromethyl)-4-ethynyl-1-methyl-1H-pyrazole has diverse applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Difluoromethyl)-4-ethynyl-1-methyl-1H-pyrazole stands out due to its ethynyl group, which imparts unique reactivity and potential for further functionalization. This makes it a versatile building block in synthetic chemistry and a valuable component in the development of new pharmaceuticals and agrochemicals.

Properties

IUPAC Name

3-(difluoromethyl)-4-ethynyl-1-methylpyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F2N2/c1-3-5-4-11(2)10-6(5)7(8)9/h1,4,7H,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQRLTBVRNIXYLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)C(F)F)C#C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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